molecular formula C6H5BrN2O2 B2381215 5-Amino-6-bromonicotinic acid CAS No. 1292765-17-3

5-Amino-6-bromonicotinic acid

Cat. No.: B2381215
CAS No.: 1292765-17-3
M. Wt: 217.022
InChI Key: NWJYTSSWRMRXRL-UHFFFAOYSA-N
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Description

5-Amino-6-bromonicotinic acid is a heterocyclic organic compound . It has a molecular weight of 217.02 . The IUPAC name for this compound is 6-amino-5-bromonicotinic acid .


Molecular Structure Analysis

The molecular formula of this compound is C6H5BrN2O2 . The InChI code is 1S/C6H5BrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that amino acid derivatives of nicotinic acids can undergo various reactions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

5-Amino-6-bromonicotinic acid plays a significant role in the synthesis of various novel compounds. For instance, it has been utilized in the synthesis of anthyridine derivatives through reactions involving Ullmann reactions and heating with polyphosphoric acid or concentrated sulfuric acid (Carboni, Settimo, & Segnini, 1969). Additionally, it's used in the creation of quaternary ammonium salts, exhibiting promising cytotoxicity and antibacterial activities (Khan et al., 1999).

Peptide Sequencing

A novel method for peptide sequencing involves the specific derivatization of the N-terminal amino group using a derivative of 5-bromonicotinic acid. This method aids in the easy amino acid sequencing of peptides, enhancing the understanding of peptide structures and functions (Miyagi et al., 1998).

Photoluminescence and Material Science

5-Bromonicotinic acid derivatives are used in the preparation of organic–inorganic molecular-based hybrid materials, which show potential in photoluminescence applications. These materials display strong green, red, or blue emissions and have implications in the field of material science (Wang, Yan, & Zhang, 2006).

Crystal Structure Analysis

Studies have been conducted on the crystal structure and antibacterial activity of compounds derived from 5-bromonicotinic acid, offering insights into molecular arrangements and potential medical applications (Li, 2009). Moreover, a combination of X-ray single-crystal diffraction and Monte Carlo structure solutions have been used to investigate structures of 5-bromonicotinic acid and its solvates, contributing to the field of crystallography (Aakeröy et al., 2001).

Electrosynthesis and Catalysis

This compound is also significant in the electrosynthesis of other compounds. For instance, the electrocatalytic synthesis of 6-aminonicotinic acid from its derivatives under mild conditions demonstrates its role in catalysis and organic synthesis (Gennaro et al., 2004).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Properties

IUPAC Name

5-amino-6-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJYTSSWRMRXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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